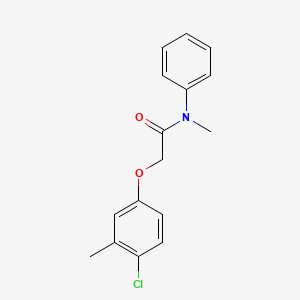
1-(4-chlorophenyl)-4-(2-ethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(2-ethoxybenzoyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, in recent years, TFMPP has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
TFMPP's mechanism of action involves its ability to activate serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, anxiety, and stress. TFMPP's activation of these receptors suggests that it may have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
TFMPP's biochemical and physiological effects are primarily related to its activation of serotonin receptors. Studies have shown that TFMPP increases the release of dopamine and norepinephrine, which are involved in the regulation of mood, anxiety, and stress. TFMPP has also been shown to increase heart rate and blood pressure, which may be related to its activation of the sympathetic nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPP's potential therapeutic applications make it a promising candidate for further research. However, there are limitations to its use in lab experiments. TFMPP's effects on serotonin receptors are complex and may vary depending on the dose and duration of exposure. Additionally, TFMPP's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems, are not well understood.
Zukünftige Richtungen
There are several future directions for TFMPP research. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to determine the optimal dose and duration of exposure for TFMPP to have therapeutic effects. Another area of interest is TFMPP's effects on other neurotransmitter systems, particularly the GABAergic and glutamatergic systems. Understanding TFMPP's effects on these systems may provide insight into its potential therapeutic applications. Additionally, studies are needed to determine the long-term effects of TFMPP exposure on the brain and body.
Synthesemethoden
TFMPP can be synthesized through a multi-step process involving the reaction between 4-chloronitrobenzene and 2-ethoxybenzoic acid. The reaction produces 4-(2-ethoxybenzoyl)-4'-nitrodiphenyl ether, which is then reduced to 4-(2-ethoxybenzoyl)-4'-aminodiphenyl ether. The final step involves the reaction between the aminodiphenyl ether and piperazine to produce TFMPP.
Wissenschaftliche Forschungsanwendungen
TFMPP has been studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. Studies have shown that TFMPP acts as an agonist of serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. These receptors are involved in the regulation of mood, anxiety, and stress. TFMPP's ability to activate these receptors suggests that it may have anxiolytic and antidepressant effects.
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-6-4-3-5-17(18)19(23)22-13-11-21(12-14-22)16-9-7-15(20)8-10-16/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUBXBDXTFTJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorophenyl)piperazin-1-yl](2-ethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763029.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5763036.png)
![2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5763044.png)

![4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5763063.png)

![2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5763082.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)

![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)



![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5763123.png)